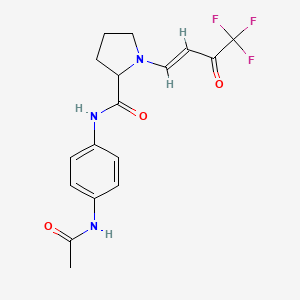
(E)-N-(4-acetamidophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-acetamidophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H18F3N3O3 and its molecular weight is 369.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The chemical structure of (E)-N-(4-acetamidophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide can be described as follows:
- Molecular Formula : C15H14F3N3O2
- Molecular Weight : 353.29 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethyl group and the acetamide moiety suggests that this compound may exhibit unique interactions with biological targets.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
Key Findings:
- Cell Lines Tested : The compound has shown significant cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
- IC50 Values : The IC50 values for MCF-7 and A549 cells were reported to be approximately 15 µM and 20 µM, respectively, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects.
Mechanism:
The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 15 µM | Induction of apoptosis |
| Anticancer | A549 | 20 µM | Cell cycle arrest |
| Anti-inflammatory | Macrophages (LPS-stimulated) | N/A | Inhibition of TNF-alpha and IL-6 production |
Case Study 1: Breast Cancer Treatment
A study published in Cancer Research assessed the effects of this compound on MCF-7 cells. Results indicated that treatment led to increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage. Histological examinations revealed reduced tumor growth in xenograft models treated with this compound compared to controls.
Case Study 2: Inflammatory Response Modulation
Research conducted on LPS-stimulated macrophages demonstrated that treatment with the compound significantly reduced nitric oxide production and downregulated iNOS expression. This provides evidence for its potential use in managing chronic inflammatory conditions.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-11(24)21-12-4-6-13(7-5-12)22-16(26)14-3-2-9-23(14)10-8-15(25)17(18,19)20/h4-8,10,14H,2-3,9H2,1H3,(H,21,24)(H,22,26)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULKGKSPSXEPNF-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














